molecular formula C33H32Cl2N2O3 B12700627 2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-49-1

2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12700627
CAS No.: 153182-49-1
M. Wt: 575.5 g/mol
InChI Key: ZUJGJNYAFLLTGY-ZRTHHSRSSA-N
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Description

2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1,3-Diazepin-2-one, 1,3-bis((3-chlorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with specific molecular targets make it a valuable compound for research and industrial applications.

Properties

CAS No.

153182-49-1

Molecular Formula

C33H32Cl2N2O3

Molecular Weight

575.5 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H32Cl2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1

InChI Key

ZUJGJNYAFLLTGY-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5)O)O

Origin of Product

United States

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